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Abstract
Thiacloprid, a neonicotinoid insecticide, has been widely used in agriculture. While effective

against target pests, a growing body of scientific evidence indicates its potential as an

endocrine-disrupting chemical (EDC) in non-target vertebrate species. This technical guide

provides a comprehensive overview of the current state of knowledge regarding the endocrine-

disrupting effects of Thiacloprid across various vertebrate classes, including mammals, birds,

fish, and reptiles. It synthesizes quantitative data from key studies, details experimental

methodologies, and illustrates the elucidated molecular pathways through which Thiacloprid
exerts its disruptive effects. This document is intended to serve as a critical resource for

researchers, scientists, and professionals in drug development to inform future research, risk

assessment, and regulatory considerations.

Introduction
Thiacloprid is a systemic insecticide belonging to the neonicotinoid class. Its mode of action in

insects involves the agonistic binding to nicotinic acetylcholine receptors (nAChRs), leading to

overstimulation of the nervous system and subsequent paralysis and death.[1] While designed

for selectivity towards insect nAChRs, concerns have been raised about its potential off-target

effects in vertebrates. The endocrine system, a complex network of glands and hormones that

regulate vital physiological processes, has emerged as a significant target for Thiacloprid-

induced toxicity.
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Endocrine disruption can occur through various mechanisms, including mimicking or blocking

endogenous hormones, altering hormone synthesis and metabolism, and interfering with

hormone receptor signaling.[2] Exposure to EDCs is particularly concerning during critical

developmental windows, where it can lead to irreversible adverse effects on reproduction,

development, metabolism, and neurological function.[2] This guide provides an in-depth

analysis of the endocrine-disrupting potential of Thiacloprid in vertebrates, with a focus on its

effects on the reproductive, thyroid, and neuroendocrine systems.

Mechanisms of Endocrine Disruption
The endocrine-disrupting effects of Thiacloprid appear to be multifactorial, involving several

interconnected molecular pathways. While the primary mode of action in insects is agonism of

nAChRs, its endocrine effects in vertebrates are likely mediated through a combination of

mechanisms, including the induction of oxidative stress, interference with steroidogenic

enzymes, and modulation of hormone receptor activity.

Oxidative Stress
A prominent mechanism implicated in Thiacloprid-induced endocrine disruption is the

generation of oxidative stress.[3] Thiacloprid exposure has been shown to increase the

production of reactive oxygen species (ROS) and decrease the activity of antioxidant enzymes

such as superoxide dismutase (SOD) and catalase (CAT) in various tissues, including the

testes, liver, and brain.[3] This imbalance leads to cellular damage, including lipid peroxidation

and DNA damage, which can impair the function of endocrine organs.
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Interference with Steroidogenesis
Thiacloprid has been demonstrated to disrupt the synthesis of steroid hormones

(steroidogenesis) in the gonads and adrenal glands. This interference occurs at multiple levels

of the steroidogenic pathway. Studies have shown that Thiacloprid can down-regulate the
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expression of key genes and proteins involved in testosterone biosynthesis, including the

Steroidogenic Acute Regulatory (StAR) protein and cytochrome P450 side-chain cleavage

enzyme (CYP11A1). StAR protein is crucial for the transport of cholesterol, the precursor for all

steroid hormones, into the mitochondria where steroidogenesis begins.
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Furthermore, Thiacloprid has been shown to affect the activity of aromatase (CYP19), an

enzyme responsible for the conversion of androgens to estrogens. This can disrupt the delicate

balance between androgens and estrogens, which is critical for normal reproductive function in

both males and females.

Interaction with Hormone Receptors
In addition to its effects on hormone synthesis, Thiacloprid can also directly interact with

hormone receptors. In vitro studies using MELN cells (MCF-7 cells stably transfected with an

estrogen-responsive luciferase reporter gene) have shown that Thiacloprid can induce

estrogenic activity, suggesting it can act as an estrogen receptor agonist. This mimickry of

endogenous estrogens can lead to inappropriate activation of estrogenic signaling pathways

and subsequent endocrine disruption.

Effects on the Reproductive System
The reproductive system is a primary target of Thiacloprid-induced endocrine disruption in

both male and female vertebrates.

Male Reproductive Toxicity
In males, Thiacloprid exposure has been linked to a range of adverse effects on reproductive

health. Studies in male Wistar rats have demonstrated a dose-dependent reduction in sperm

quality, including decreased sperm count, motility, and viability, as well as an increase in

morphological abnormalities. These effects are accompanied by a significant drop in serum

testosterone levels and a corresponding increase in luteinizing hormone (LH) and follicle-

stimulating hormone (FSH), indicative of a disruption in the hypothalamic-pituitary-gonadal

(HPG) axis. Histopathological examination of the testes reveals degenerative changes in

spermatogenic cells and interstitial tissue.

Table 1: Effects of Thiacloprid on Male Reproductive Parameters in Wistar Rats
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Parameter Control
Low Dose
(22.5 mg/kg)

High Dose
(62.1 mg/kg)

Reference

Sperm Count

(x10^6/mL)
78.5 ± 2.5 45.2 ± 1.8 28.9 ± 1.5

Sperm Motility

(%)
85.4 ± 3.1 55.6 ± 2.4 38.2 ± 2.1

Sperm Viability

(%)
92.1 ± 2.8 70.3 ± 3.5 58.7 ± 2.9

Testosterone

(ng/mL)
3.8 ± 0.2 2.1 ± 0.1 1.5 ± 0.1

LH (mIU/mL) 1.2 ± 0.1 2.5 ± 0.2 3.1 ± 0.3

FSH (mIU/mL) 1.5 ± 0.1 2.8 ± 0.2 3.5 ± 0.3

*Values are

presented as

mean ± SEM. p

< 0.05 compared

to control.

Female Reproductive Toxicity
In females, Thiacloprid has been shown to disrupt reproductive hormone levels and ovarian

function. Studies in rabbits have reported a significant decrease in serum levels of estrogen

and progesterone following Thiacloprid administration. Histopathological analysis of the

ovaries revealed tissue damage, degeneration, and the formation of cysts. In pregnant rats,

Thiacloprid exposure has been associated with an increased risk of abortion, which is thought

to be linked to the disruption of the balance between hormones crucial for maintaining

pregnancy, such as progesterone and estradiol, and an increase in abortion-inducing hormones

like prostaglandins and oxytocin.

Effects on the Thyroid System
The thyroid system, which plays a critical role in metabolism, growth, and development, is

another target for Thiacloprid. In vivo studies in rats have shown that subacute exposure to
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Thiacloprid can lead to significant increases in free triiodothyronine (FT3) and free thyroxine

(FT4) serum levels, without a significant change in thyroid-stimulating hormone (TSH) levels.

This suggests a direct effect on the thyroid gland or peripheral thyroid hormone metabolism.

However, in vitro studies using a T-Screen assay with GH3 cells did not show any

thyroidogenic effect of Thiacloprid. Further research is needed to fully elucidate the

mechanisms of Thiacloprid-induced thyroid disruption.
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Developmental and Neuroendocrine Effects
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Exposure to Thiacloprid during early life stages can have profound effects on development

and the neuroendocrine system.

Developmental Toxicity
Studies in zebrafish embryos have shown that Thiacloprid exposure can induce

developmental toxicity, including decreased hatching and survival rates, increased

malformation rates, and reduced body length. In chicken embryos, in ovo exposure to

Thiacloprid resulted in increased mortality and abnormality rates.

Table 2: Developmental Effects of Thiacloprid in Zebrafish Embryos

Parameter
(at 120 hpf)

Control 100 µg/L 1000 µg/L 10000 µg/L Reference

Survival Rate

(%)
98.2 ± 1.1 85.3 ± 2.5 62.1 ± 3.2 35.7 ± 4.1

Malformation

Rate (%)
2.5 ± 0.8 15.6 ± 2.1 44.8 ± 3.9 78.2 ± 5.3

Body Length

(mm)
4.2 ± 0.1 3.8 ± 0.1 3.2 ± 0.2 2.6 ± 0.2

Values are

presented as

mean ± SEM.

p < 0.05

compared to

control.

Neuroendocrine Disruption
The developing nervous system is particularly vulnerable to the effects of Thiacloprid. In

chicken embryos, Thiacloprid exposure has been shown to alter neurochemical parameters,

including a decrease in the brain levels of monoamine and amino acid neurotransmitters, and a

reduction in the activities of acetylcholine esterase (AChE) and Na+/K+-ATPase. These
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neurochemical alterations can have long-lasting consequences on behavior and neurological

function.

Effects in Other Vertebrates
Amphibians
Data on the specific endocrine-disrupting effects of Thiacloprid in amphibians are limited.

However, studies on other neonicotinoids and pesticide mixtures suggest that amphibians are

susceptible to endocrine disruption. Given the critical role of the endocrine system, particularly

the thyroid axis, in amphibian metamorphosis, further research into the effects of Thiacloprid
on this vertebrate class is warranted.

Reptiles
A study on the Reeves' turtle (Mauremys reevsii) demonstrated that Thiacloprid exposure

induces significant oxidative stress in the liver, as evidenced by decreased catalase (CAT)

activity and increased levels of malondialdehyde (MDA), superoxide dismutase (SOD), and

glutathione peroxidase (GPX). While this study focused on hepatotoxicity, the induction of

oxidative stress is a key mechanism linked to endocrine disruption in other vertebrates.

Table 3: Oxidative Stress Markers in the Liver of Mauremys reevsii Exposed to Thiacloprid
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Parameter Control
High Dose (15
mg/L)

Reference

CAT Activity (U/mg

protein)
15.8 ± 1.2 8.1 ± 0.9

SOD Activity (U/mg

protein)
125.4 ± 8.7 150.8 ± 10.2

GPX Activity (U/mg

protein)
45.2 ± 3.1 64.0 ± 4.5

MDA Content

(nmol/mg protein)
2.8 ± 0.3 3.4 ± 0.2

*Values are presented

as mean ± SEM. p <

0.05 compared to

control.

Experimental Protocols
Male Reproductive Toxicity Study in Wistar Rats

Animal Model: Adult male Wistar rats (8 weeks old, weighing 170 ± 20g).

Experimental Groups:

Control: Distilled water via oral gavage.

Low Dose: 22.5 mg/kg body weight/day of Thiacloprid in distilled water via oral gavage.

High Dose: 62.1 mg/kg body weight/day of Thiacloprid in distilled water via oral gavage.

Duration: 56 days.

Semen Analysis: Sperm count, motility, and viability were assessed using a hemocytometer

and eosin-nigrosin staining. Sperm morphology was evaluated from stained smears.
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Hormone Analysis: Serum levels of testosterone, LH, and FSH were measured using

enzyme-linked immunosorbent assay (ELISA) kits.

Histopathology: Testes were fixed in 10% buffered formalin, embedded in paraffin, sectioned,

and stained with hematoxylin and eosin (H&E) for microscopic examination.

Reference:
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Developmental Neurotoxicity Study in Chicken Embryos
Animal Model: Fertilized chicken eggs.

Experimental Groups:
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Control: No injection.

Vehicle: Injection of 50 µL of sterile physiologic saline.

Thiacloprid Groups: Injection of 0.1, 1, 10, or 100 µg of Thiacloprid in 50 µL of saline

into the air sac on day 0 of incubation.

Incubation: Eggs were incubated at 37.8°C and 60% relative humidity.

Endpoints:

Mortality and malformations were recorded throughout the incubation period.

On day 19 of incubation, embryos were euthanized, and brain tissue was collected.

Neurochemical analysis: Brain levels of monoamines and amino acid neurotransmitters

were determined by high-performance liquid chromatography (HPLC).

Enzyme activity assays: AChE and Na+/K+-ATPase activities were measured

spectrophotometrically.

Reference:

In Vitro Estrogenicity Assay
Cell Line: MELN cells (MCF-7 human breast cancer cells stably transfected with an ERE-

luciferase reporter gene).

Experimental Setup: Cells were seeded in 96-well plates and exposed to various

concentrations of Thiacloprid (ranging from 10⁻⁸ M to 10⁻³ M) or 17β-estradiol (E2) as a

positive control.

Assay Principle: Binding of an estrogenic compound to the estrogen receptor in the cells

activates the transcription of the luciferase gene, leading to the production of light.

Measurement: Luciferase activity was measured using a luminometer after a 24-hour

incubation period.
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Data Analysis: The estrogenic activity of Thiacloprid was expressed as a relative potency

compared to E2.

Reference:

Conclusion and Future Directions
The evidence presented in this technical guide strongly indicates that Thiacloprid has the

potential to act as an endocrine disruptor in a wide range of vertebrate species. The primary

mechanisms of action appear to involve the induction of oxidative stress and interference with

steroid hormone biosynthesis and signaling. The reproductive system is a particularly sensitive

target, with demonstrated adverse effects on both male and female fertility parameters.

Furthermore, developmental and neuroendocrine endpoints are also susceptible to

Thiacloprid-induced disruption.

While significant progress has been made in understanding the endocrine-disrupting potential

of Thiacloprid, several knowledge gaps remain. Future research should focus on:

Elucidating detailed signaling pathways: Further investigation is needed to fully map the

molecular cascades that link Thiacloprid exposure to downstream endocrine effects.

Expanding research to other vertebrate classes: More comprehensive studies are required to

assess the endocrine-disrupting effects of Thiacloprid in amphibians and a wider range of

reptilian species.

Investigating the effects of chronic low-dose exposure: Most studies to date have focused on

acute or sub-chronic exposures to relatively high doses. Long-term studies using

environmentally relevant concentrations are crucial for a more accurate risk assessment.

Assessing the impact of Thiacloprid in combination with other environmental stressors: In

the environment, organisms are exposed to a complex mixture of chemicals. Research on

the interactive effects of Thiacloprid with other pesticides and pollutants is essential.

A deeper understanding of the endocrine-disrupting properties of Thiacloprid is critical for the

protection of wildlife and human health. The data and methodologies presented in this guide

provide a solid foundation for future research aimed at addressing these important scientific

questions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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